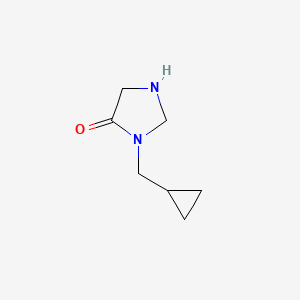

3-(Cyclopropylmethyl)imidazolidin-4-one

Vue d'ensemble

Description

“3-(Cyclopropylmethyl)imidazolidin-4-one” is a chemical compound that is used in scientific research . It is a versatile material with a unique structure that enables various applications, including drug discovery and catalysis.

Synthesis Analysis

The synthesis of imidazolidin-4-one, the core structure of “3-(Cyclopropylmethyl)imidazolidin-4-one”, has been reported in only a few journal articles . The specific sub-structure motif is reported in 296 journal articles and 65 patents . The different methods reported for creating substituted analogues have been discussed, as well as the application of the moiety in medicinal chemistry projects and alternative uses of these analogues as organic catalysts and prodrugs .

Molecular Structure Analysis

Imidazolidin-4-ones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

Chemical Reactions Analysis

Imidazolidin-4-ones have been implicated in the nucleophilic ring opening reactions of α-lactams . In the course of studies on the chemistry of oxyallyl species, a new (3+2) cycloaddition of aza-oxyallyl systems, generated in situ from N-benzyloxy-2-chloroamides in the presence of NEt3, onto N-arylimines yielding imidazolidin-4-ones in moderate to good yields was uncovered .

Physical And Chemical Properties Analysis

The molecular weight of “3-(Cyclopropylmethyl)imidazolidin-4-one” is 140.18 . Its molecular formula is C7H12N2O . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.

Applications De Recherche Scientifique

Medicinal Chemistry

The imidazolidin-4-one ring is a valuable scaffold in medicinal chemistry due to its structural similarity to lactam pyrrolidinone. It’s used in the design of drugs due to its ability to mimic peptides and interact with biological targets .

Agriculture

This compound can be utilized in agricultural chemistry for the synthesis of herbicides, pesticides, and fungicides, leveraging its bioactive structure to affect various plant and insect biological pathways .

Synthetic Chemistry

In synthetic chemistry, 3-(Cyclopropylmethyl)imidazolidin-4-one serves as a precursor or an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic routes .

Drug Discovery

Due to its underutilization, there’s potential for this compound to be explored further in drug discovery, particularly in the search for novel therapeutic agents with unique mechanisms of action .

Biochemistry Research

Researchers may explore this compound’s role in biochemical processes, studying its interaction with enzymes and proteins to understand its potential effects on metabolic pathways .

Material Science

The structural properties of imidazolidin-4-ones may be applied in material science for the development of new materials with specific characteristics like enhanced durability or chemical resistance .

Neuropharmacology

Given its structural resemblance to natural neuroactive substances, this compound could be investigated for its effects on neurological pathways and potential applications in treating neurodegenerative diseases .

Mécanisme D'action

In a study, it was found that a derivative of imidazolidin-4-one induced mitochondrial pathway apoptosis in colorectal cancer cell lines HCT116 and SW620 by inducing reactive oxygen species (ROS) production . Moreover, the elevated ROS generation activated the c-Jun N-terminal kinase (JNK) pathway, which further accelerated apoptosis .

Orientations Futures

Research has synthesized a series of imidazolidin-4-one derivatives, evaluated their anticancer activity, and explored the molecular mechanism of compound 9r-induced apoptosis in colorectal cancer cells . The present results suggest that compound 9r has a potential therapeutic role in colorectal cancer and deserves further exploration as a lead compound for colorectal cancer treatment .

Propriétés

IUPAC Name |

3-(cyclopropylmethyl)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-3-8-5-9(7)4-6-1-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAYHXFBZQHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)imidazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)